molecular formula C12H15NO5S B1526987 2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid CAS No. 1274791-41-1

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid

Cat. No.: B1526987
CAS No.: 1274791-41-1
M. Wt: 285.32 g/mol
InChI Key: XHOXWQZANFLTCD-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid, also known as AMPP, is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . It is available in powder form . The IUPAC name for this compound is N-acetyl-2-[4-(methylsulfonyl)phenyl]alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO5S/c1-8(14)13-12(2,11(15)16)9-4-6-10(7-5-9)19(3,17)18/h4-7H,1-3H3,(H,13,14)(H,15,16) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Reductive Ring-Opening Reactions

Methanesulfonic acid is utilized as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions. Specifically, it has been shown to facilitate the ring-opening of O-benzylidene acetals, yielding major products with normal regioselectivity, such as 6-O-benzyl ethers with a free 4-OH group. This application underscores the role of methanesulfonic acid derivatives in enhancing the efficiency of organic synthesis processes (Zinin et al., 2007).

Oxidation Reactions

Methanesulfonic acid derivatives have been demonstrated to play a crucial role in oxidation reactions. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents, including hydrogen peroxide, ozone, and potassium permanganate, produces bis(methylsulfinyl)methane or methyl (methylthio)methyl sulfone, depending on the reaction conditions. These findings illustrate the versatility of methanesulfonic acid derivatives in conducting oxidation reactions with high yield and efficiency (Ogura et al., 1980).

Analytical Methods for Genotoxic Impurities

In the pharmaceutical industry, methanesulfonic acid is routinely used but can contain genotoxic impurities such as methyl methanesulfonate and ethyl methanesulfonate. Research has been conducted to develop high-performance liquid chromatography with ultraviolet detection methods for determining these impurities in methanesulfonic acid. This application highlights the importance of methanesulfonic acid derivatives in ensuring the safety and quality of pharmaceutical products (Zhou et al., 2017).

Electrocatalytic Oxidation

Methanesulfonic acid derivatives have been used as mediators in the electrocatalytic oxidation of β-dicarbonyl compounds, resulting in products with significant industrial and synthetic importance, such as acetic acid and methanol. This showcases the role of these derivatives in facilitating electrochemical reactions that are crucial for the synthesis of various organic compounds (Liu & Romero, 1998).

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-acetamido-2-(4-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8(14)13-12(2,11(15)16)9-4-6-10(7-5-9)19(3,17)18/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXWQZANFLTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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